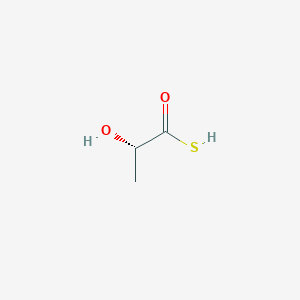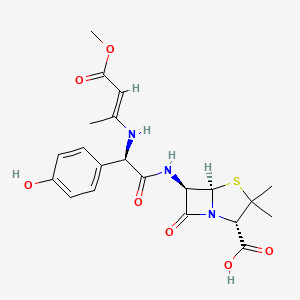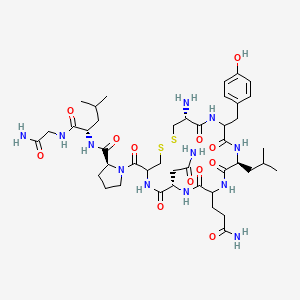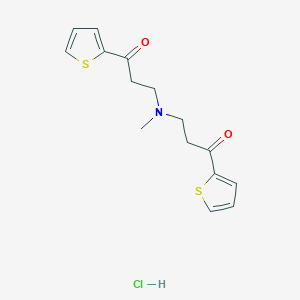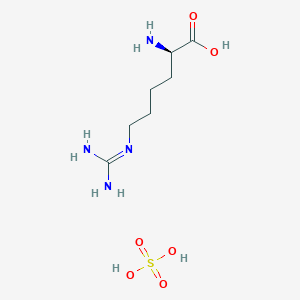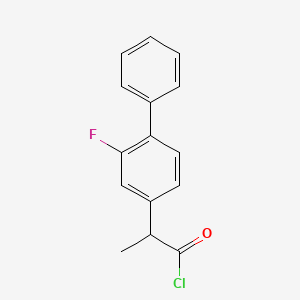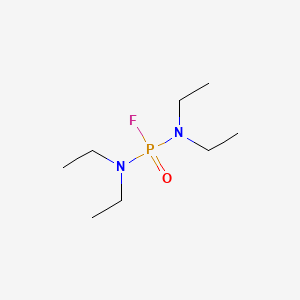
Tetraethylphosphorodiamidic fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylphosphorodiamidic fluoride is a chemical compound known for its unique properties and applications in various fields. It is a fluorinated organophosphorus compound, which means it contains both phosphorus and fluorine atoms. These types of compounds are often used in specialized chemical reactions and industrial processes due to their reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraethylphosphorodiamidic fluoride typically involves the reaction of tetraethylphosphorodiamidic chloride with a fluoride source. Common fluoride sources include hydrogen fluoride or potassium fluoride. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process often includes steps to purify the product and ensure its stability for storage and transportation.
Chemical Reactions Analysis
Types of Reactions: Tetraethylphosphorodiamidic fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. In the case of this compound, the fluoride ion can act as a nucleophile.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, which can lead to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated products, while hydrolysis can produce phosphoric acid derivatives.
Scientific Research Applications
Tetraethylphosphorodiamidic fluoride has a wide range of applications in scientific research, including:
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: this compound is used in the production of specialized materials and chemicals, including those used in electronics and advanced manufacturing processes.
Mechanism of Action
The mechanism by which tetraethylphosphorodiamidic fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. The fluoride ion can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Tetraethylphosphorodiamidic Chloride: This compound is similar in structure but contains a chloride ion instead of a fluoride ion.
Tetraethylphosphorodiamidic Bromide: Similar to the chloride derivative but with a bromide ion.
Tetraethylphosphorodiamidic Iodide: Contains an iodide ion instead of a fluoride ion.
Uniqueness: Tetraethylphosphorodiamidic fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride ion’s small size and high electronegativity make it a potent nucleophile and a valuable reagent in various chemical reactions.
Properties
CAS No. |
562-17-4 |
|---|---|
Molecular Formula |
C8H20FN2OP |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-[diethylamino(fluoro)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20FN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
CLBUXACREGVPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(N(CC)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


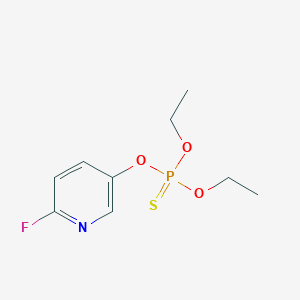
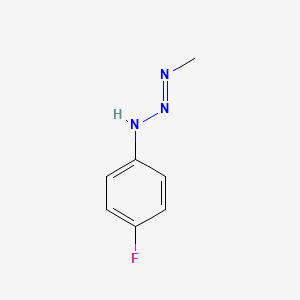
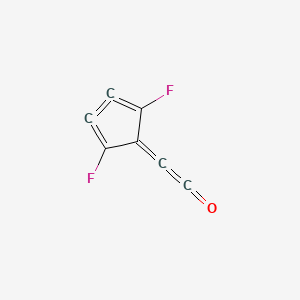

![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

